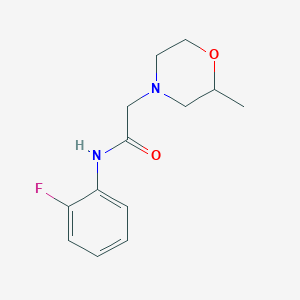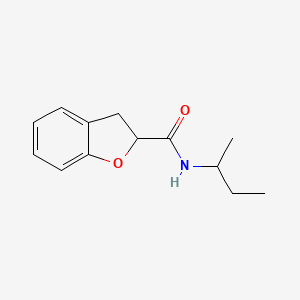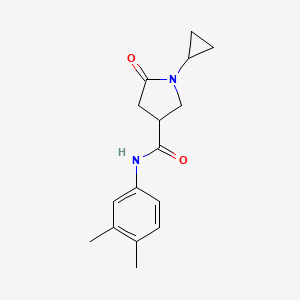![molecular formula C18H22N2O2 B7514388 N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7514388.png)
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide, also known as PAC-1, is a small molecule that has been shown to have potential as an anticancer agent. It was first synthesized in 2005 by researchers at the University of Illinois at Urbana-Champaign, and since then, it has been the subject of numerous studies investigating its mechanism of action and potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide involves the activation of procaspase-3, which is a key component of the apoptosis pathway. Procaspase-3 is a proenzyme that is activated by cleavage to form caspase-3, which is a protease that is responsible for the cleavage of a number of different proteins involved in the apoptosis pathway. N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to induce the activation of procaspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and it has also been shown to have anti-inflammatory activity. These effects are thought to be related to the ability of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide to interact with a number of different proteins and enzymes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide in lab experiments is that it is a relatively small molecule that can be easily synthesized using standard laboratory techniques. This makes it a cost-effective and accessible tool for researchers studying the apoptosis pathway and potential anticancer agents. However, one limitation of using N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide is that its mechanism of action is not yet fully understood, and further research is needed to determine its potential applications in cancer treatment.
Orientations Futures
There are a number of different future directions for research on N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide. One potential avenue is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to investigate its potential applications in the treatment of other diseases, such as bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide and how it can be optimized for use in cancer treatment.
Méthodes De Synthèse
The synthesis of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with pyrrolidine to form a Schiff base. This intermediate is then reacted with cyclohexanone to form the desired product, N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide. The synthesis of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide is typically carried out using standard laboratory techniques and equipment.
Applications De Recherche Scientifique
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to have promising anticancer activity in a number of different cancer cell lines, including pancreatic, breast, and lung cancer cells. It has been suggested that N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide works by inducing apoptosis, or programmed cell death, in cancer cells. This mechanism of action is thought to be related to the ability of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide to activate a protein called procaspase-3, which is involved in the apoptosis pathway.
Propriétés
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(14-8-2-1-3-9-14)19-16-11-5-4-10-15(16)18(22)20-12-6-7-13-20/h1-2,4-5,10-11,14H,3,6-9,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSOPUSZDMLKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)







![N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide](/img/structure/B7514397.png)